

^1H and ^{13}C NMR spectral data for 3-(Cycloheptyloxy)azetidine characterization

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Compound of Interest

Compound Name: 3-(Cycloheptyloxy)azetidine

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Comparative Analysis of NMR Spectral Data for Azetidine Derivatives

This guide provides a comparative analysis of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-(cycloheptyloxy)azetidine** against the experimental data of its precursors, 3-hydroxyazetidine and cycloheptanol. This information is valuable for researchers in organic synthesis and drug development for the characterization of novel azetidine-based compounds.

Predicted and Experimental NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-(cycloheptyloxy)azetidine**. These predictions are based on the known experimental values for 3-hydroxyazetidine and cycloheptanol, which are provided as a reference for comparison. The expected shifts in the final product are influenced by the electronic effects of the ether linkage.

Table 1: ^1H NMR Spectral Data (Predicted vs. Experimental)

Compound	Proton	Predicted/Experimental Shift (ppm)
3-(Cycloheptyloxy)azetidine (Predicted)	H on C adjacent to ether O (azetidine)	~4.2 - 4.5
CH ₂ adjacent to NH (azetidine)	~3.5 - 3.8	
CH on cycloheptyl ring adjacent to O	~3.8 - 4.1	
CH ₂ on cycloheptyl ring	~1.4 - 1.8	
NH (azetidine)	Variable	
3-Hydroxyazetidine (Experimental)	H on C adjacent to OH	Data not available in search results
CH ₂ adjacent to NH	Data not available in search results	
OH	Variable	
Cycloheptanol (Experimental)	CH adjacent to OH	
CH ₂ on cycloheptyl ring	~1.5 - 1.7	
OH	Variable	

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound	Carbon	Predicted/Experimental Shift (ppm)
3-(Cycloheptyloxy)azetidine (Predicted)	C adjacent to ether O (azetidine)	~75 - 80
C adjacent to NH (azetidine)	~50 - 55	
C on cycloheptyl ring adjacent to O	~80 - 85	
CH ₂ on cycloheptyl ring	~25 - 35	
3-Hydroxyazetidine (Experimental)	C adjacent to OH	Data not available in search results
C adjacent to NH	Data not available in search results	
Cycloheptanol (Experimental)	C adjacent to OH	~73
CH ₂ (alpha to C-OH)	~37	
CH ₂ (beta to C-OH)	~24	
CH ₂ (gamma to C-OH)	~29	

Note: Predicted values are estimations based on the combination of the two precursor molecules and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like **3-(cycloheptyloxy)azetidine** is outlined below.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte signals.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ^1H NMR and 75-150 MHz for ^{13}C NMR.
- The instrument is tuned and locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

3. ^1H NMR Acquisition:

- A standard single-pulse experiment is typically used.
- Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans may be necessary to achieve a good signal-to-noise ratio.

4. ^{13}C NMR Acquisition:

- A proton-decoupled experiment (e.g., broadband decoupling) is commonly used to simplify the spectrum by removing C-H coupling.
- Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are generally required compared to ^1H NMR.

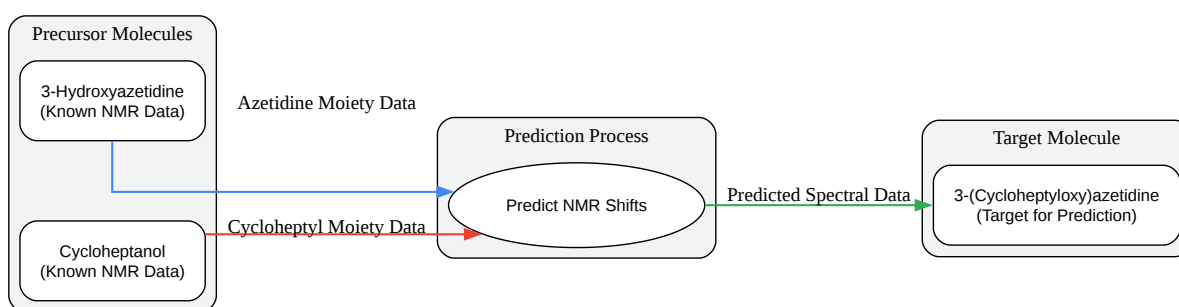
5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The spectrum is referenced to the internal standard (TMS at 0 ppm).

- Integration of the ^1H NMR signals provides the relative ratio of protons.

Logical Derivation of Predicted NMR Data

The following diagram illustrates the logical workflow for predicting the NMR spectral data of the target compound from its constituent molecular fragments.



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Caption: Logical workflow for predicting NMR spectral data.

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